2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a bicyclic compound featuring a hexahydroquinoline core with two ketone groups at positions 2 and 5 and a nitrile substituent at position 2. Its structure is characterized by a partially saturated quinoline system, where the cyclohexene and dihydropyridine rings adopt a twisted-boat conformation, as confirmed by X-ray crystallography . The molecule exhibits intermolecular interactions such as N–H⋯O hydrogen bonds and C–H⋯π stacking, forming three-dimensional networks in the crystalline state .
This compound is synthesized via microwave-assisted one-pot reactions involving 1,3-cyclohexanediones, dimethylformamide dimethylacetal, and cyanacetamides, enabling rapid generation of diverse derivatives . Its structural and electronic properties make it a scaffold of interest in medicinal chemistry, particularly for antimalarial and anticancer applications .
Properties
IUPAC Name |
2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-5-6-4-7-8(12-10(6)14)2-1-3-9(7)13/h4H,1-3H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAHGZPXIFULGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2)C#N)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method is the one-pot four-component synthesis, which includes the condensation of an aldehyde, a β-ketoester, an amine, and a cyanoacetamide under reflux conditions . The reaction is usually catalyzed by an acid or base to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydroquinoline derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a pharmacophore in drug design due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: It is used in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Conformational Differences
Key Observations :
- Electron-Withdrawing Groups : The nitrile (–CN) at C3 enhances electrophilicity, while carboxylic acid (–COOH) derivatives (e.g., 7,7-dimethyl analog) may improve solubility but reduce membrane permeability .
- Conformational Rigidity : All analogs share the twisted-boat conformation, critical for maintaining the bicyclic framework’s reactivity .
Key Observations :
- Efficiency : Microwave synthesis enables rapid library generation (e.g., 105 derivatives), advantageous for drug discovery .
- Intermediate Isolation : Cyclic dicarbonyl enamines form stabilized intermediates, allowing precise functionalization .
Key Observations :
- Antimalarial Potential: The target compound’s nitrile group may enhance binding to PfCDPK4 vs. BKI-1294’s bulkier substituents .
- Anticancer Activity : Pyridinyl and fluorophenyl substituents (e.g., compound 88) improve potency over tamoxifen, suggesting substituent-driven selectivity .
Biological Activity
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS Number: 106551-76-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₁₀H₉N₁O₄ with a molecular weight of approximately 207.19 g/mol. The compound features a quinoline ring system that contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₁O₄ |
| Molecular Weight | 207.19 g/mol |
| CAS Number | 106551-76-2 |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of the hexahydroquinoline structure possess significant antimicrobial properties against a range of pathogens.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Anti-inflammatory Effects : There is evidence suggesting that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Certain studies indicate potential neuroprotective properties which can be beneficial in neurodegenerative diseases.
Anticancer Activity
A study published in Acta Crystallographica examined the crystal structure and biological activity of various hexahydroquinoline derivatives. It was found that specific modifications to the structure enhanced anticancer activity against human cancer cell lines (Mosti et al., 2021) .
Antimicrobial Effects
Another research highlighted the antimicrobial efficacy of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to quantify inhibition zones and demonstrated significant results compared to control groups .
The biological effects of this compound are thought to be mediated through multiple pathways:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in microbial cells.
- Apoptosis Induction : In cancer cells, it promotes programmed cell death through mitochondrial pathways.
- Cytokine Modulation : It may downregulate inflammatory cytokines such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
